molecular formula C16H17NO2 B14347004 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one CAS No. 93104-45-1

1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one

Cat. No.: B14347004
CAS No.: 93104-45-1
M. Wt: 255.31 g/mol
InChI Key: REMOSYBECIDLGV-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a methoxy group and a methylanilino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate substituted aniline and benzaldehyde derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

    Reaction Conditions: Common reaction conditions include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylanilino groups are replaced by other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions tailored to achieve the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one and 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one share structural similarities but differ in their functional groups and properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93104-45-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-[3-(4-methoxy-2-methylanilino)phenyl]ethanone

InChI

InChI=1S/C16H17NO2/c1-11-9-15(19-3)7-8-16(11)17-14-6-4-5-13(10-14)12(2)18/h4-10,17H,1-3H3

InChI Key

REMOSYBECIDLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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